4,4-Difluoro-1-(2-phenylethyl)piperidine
Description
Properties
IUPAC Name |
4,4-difluoro-1-(2-phenylethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-13(15)7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJYTOCVRFVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-phenylethyl)piperidine typically involves the reaction of 4-aminopiperidine with difluoromethane to form a difluorinated derivative. This derivative is then subjected to hydrolysis in the presence of a base catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(2-phenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4,4-Difluoro-1-(2-phenylethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-phenylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,4-Difluoro-1-(2-phenylethyl)piperidine with key analogs:
*Calculated based on formula.
Binding and Pharmacological Insights
- 1-(3-Phenylbutyl)piperidine Derivatives : Docking studies reveal RMSD values >2.5 Å due to displacement toward helices α4/α4. Salt bridge interactions with Glu172 are retained, but bulkier 4-position substituents (e.g., cyclohexyl) alter orientation in hydrophobic cavities . Comparatively, this compound’s smaller 4-fluorine substituents may allow tighter binding with reduced steric hindrance.
- Tetrahydro-2H-pyran-4-ylmethyl Analogs : The oxane group introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the phenylethyl group in the target compound .
- Para-fluorofentanyl : While structurally distinct (amide vs. piperidine core), the para-fluoro substitution on its aromatic ring highlights fluorine’s role in enhancing binding affinity and metabolic stability, a feature shared with 4,4-difluoro substitution in piperidines .
Functional Implications
- Hydrophobic Interactions : The phenylethyl group in this compound facilitates interactions with hydrophobic protein pockets, similar to phenylbutyl groups in S1R ligands. However, shorter chain length (ethyl vs. butyl) may limit depth of cavity penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
